![molecular formula C12H11NO3 B2530978 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid CAS No. 1780272-54-9](/img/structure/B2530978.png)
1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid is a spirocyclic compound that features a unique structure combining a cyclopropane ring with an indoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid typically involves multicomponent reactions. One common method includes the reaction of N-methylisatin with triethyl phosphonoacetate and 2-bromoacetophenone . This reaction proceeds through a series of steps involving cyclization and spiro formation, often facilitated by rare-earth metal salts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be optimized for higher yields and purity. Techniques such as flash chromatography and nuclear magnetic resonance (NMR) spectroscopy are employed for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different spirocyclic structures.
Substitution: Substitution reactions, particularly at the indoline moiety, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various spirocyclic oxindoles and indoline derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex spirocyclic compounds.
Biology: Its derivatives exhibit biological activities, including antimicrobial and anticancer properties.
Industry: Used in the synthesis of materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows it to bind to specific receptors and enzymes, modulating their activity. Pathways involved include inhibition of cell cycle progression and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic structure but differ in their biological activities and applications.
Spiro[indoline-3,3’-pyrrolizine]: Similar in structure but with different pharmacological properties.
Spiro[cyclopentane-1,3’-indoline]: Another spirocyclic compound with distinct chemical and biological characteristics.
Uniqueness: 1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid is unique due to its specific combination of a cyclopropane ring and an indoline moiety, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Eigenschaften
IUPAC Name |
1'-methyl-2'-oxospiro[cyclopropane-2,3'-indole]-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-9-5-3-2-4-7(9)12(11(13)16)6-8(12)10(14)15/h2-5,8H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYFZXAOUMHOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3,5,6-tetramethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530895.png)
![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)
![2-[(2-Cyclopropylphenyl)methyl-prop-2-ynylamino]acetic acid](/img/structure/B2530900.png)
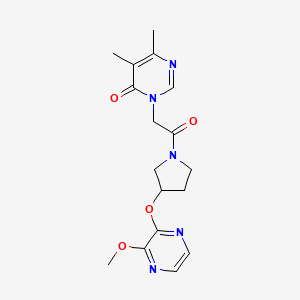
![2'-amino-6'-(hydroxymethyl)-5-nitro-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2530905.png)
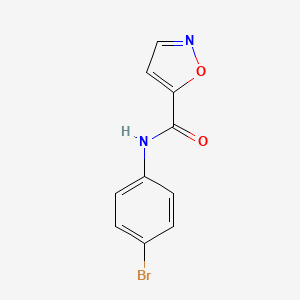
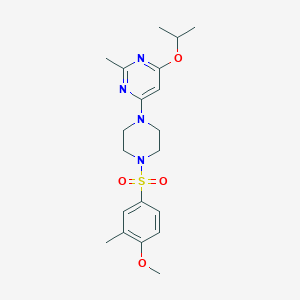

![tert-butyl N-[(2R)-2-[(2S)-2-(6-methoxynaphthalen-2-yl)propanamido]propyl]carbamate](/img/structure/B2530910.png)
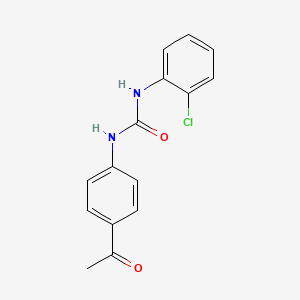
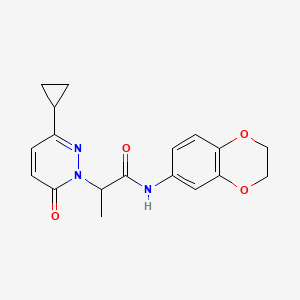
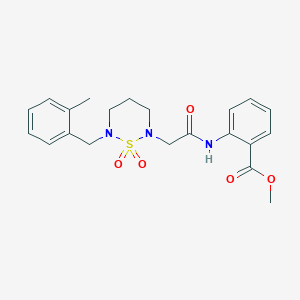
![4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2530917.png)
![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)
